1-(3-Methoxyphenyl)-1-methylhydrazine
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-1-methylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(9)7-4-3-5-8(6-7)11-2/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRMPRFVSJRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288164 | |
| Record name | 1-(3-Methoxyphenyl)-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-60-9 | |
| Record name | 1-(3-Methoxyphenyl)-1-methylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90434-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 3 Methoxyphenyl 1 Methylhydrazine
Nucleophilic Character of the Hydrazine (B178648) Nitrogen Atoms
The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, confers significant nucleophilic character upon the hydrazine group. The terminal nitrogen (NH₂) is generally more sterically accessible and participates readily in nucleophilic attack, while the substituted nitrogen atom's reactivity is modulated by the electronic effects of the attached methyl and methoxyphenyl groups.
Reactions with Carbonyl Compounds: Advanced Hydrazone Formation and Tautomerism
The reaction of hydrazines with aldehydes and ketones to form hydrazones is a cornerstone of carbonyl chemistry. For 1-(3-Methoxyphenyl)-1-methylhydrazine, this reaction proceeds via nucleophilic attack of the terminal nitrogen atom on the electrophilic carbonyl carbon, followed by a dehydration step, to yield the corresponding hydrazone. libretexts.org This condensation is typically catalyzed by acid.
The general mechanism involves two main stages:
Nucleophilic Addition: The terminal amino group of the hydrazine attacks the carbonyl carbon, leading to the formation of a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to form a more stable carbinolamine intermediate.
Dehydration: The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond characteristic of a hydrazone. libretexts.org
The resulting hydrazone from this compound possesses a specific structure where the C=N bond is formed with the terminal nitrogen. While hydrazones can theoretically exist in equilibrium with an azo tautomer (hydrazone-azo tautomerism), for hydrazones derived from 1,1-disubstituted hydrazines, the hydrazone form is overwhelmingly favored as there is no hydrogen on the second nitrogen to facilitate the tautomeric shift.
Table 1: General Conditions for Hydrazone Formation
| Parameter | Typical Condition | Reference |
|---|---|---|
| Reactants | Hydrazine derivative, Aldehyde or Ketone | |
| Catalyst | Acid catalysis (e.g., mineral acids, acetic acid) is common. | |
| Solvent | Polar protic solvents like ethanol (B145695) or methanol (B129727) are frequently used. | |
| Temperature | Reactions can often be performed at room temperature or with gentle heating. | researchgate.net |
| Key Transformation | C=O (carbonyl) is converted to C=N-N(R)R' (hydrazone). | libretexts.org |
Cycloaddition Reactions and Formation of Nitrogen-Containing Heterocycles
Hydrazine derivatives are pivotal building blocks in heterocyclic synthesis. mdpi.commdpi.comopenmedicinalchemistryjournal.com The hydrazones formed from this compound are valuable intermediates for cycloaddition reactions. For instance, in the presence of an oxidizing agent like TEMPO, hydrazones can be converted in situ into azomethine imines. These are 1,3-dipolar species that readily undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to construct five-membered nitrogen-containing heterocyclic rings, like pyrazolidines or pyrazolines. rsc.orggrowingscience.com
A general scheme for this process is:
Formation of the hydrazone from this compound and an aldehyde.
Oxidation/deprotonation of the hydrazone to generate a 1,3-dipolar azomethine imine.
[3+2] Cycloaddition of the azomethine imine with a suitable dipolarophile to yield the final heterocyclic product. rsc.orgresearchgate.net
This strategy provides a powerful route to functionalized pyrazole (B372694) derivatives, which are a common motif in medicinal chemistry. mdpi.comresearchgate.net It is important to note that the classic Fischer indole (B1671886) synthesis, a hallmark reaction of arylhydrazines, is not feasible with this compound. The standard mechanism requires a proton on the α-nitrogen to facilitate the key infinitylearn.cominfinitylearn.com-sigmatropic rearrangement, a feature absent in this 1,1-disubstituted hydrazine. nih.gov
Table 2: Examples of Cycloaddition Reactions for Heterocycle Synthesis
| Reaction Type | Hydrazine-Derived Intermediate | Resulting Heterocycle | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Azomethine imine | Pyrazolidine, Pyrazoline, Pyrazole | rsc.orgresearchgate.net |
| Aza-Diels-Alder [4+2] | 1,2-Diaza-1,3-diene (from α,β-unsaturated hydrazones) | Tetrahydropyridazine derivatives | rsc.org |
| Condensation/Cyclization | Hydrazine moiety | Pyrazolo[3,4-b]quinolines | mdpi.com |
Role in Multi-Component Reactions for Complex Molecule Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tcichemicals.comnih.gov Hydrazines can serve as the amine component in various MCRs, enabling the rapid assembly of complex molecules.
This compound is a suitable candidate for MCRs such as the Ugi four-component reaction (U-4CR). In a U-4CR, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a bis-amide. By using this compound as the amine component, a complex adduct featuring the hydrazine backbone can be synthesized in a single, atom-economical step. nih.govrug.nl The products of such MCRs can serve as scaffolds for generating diverse chemical libraries for drug discovery. beilstein-journals.org
Table 3: Potential Role of this compound in MCRs
| MCR Name | Reactants | Role of the Hydrazine | Potential Product Class | Reference |
|---|---|---|---|---|
| Ugi Reaction (4-component) | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Amine Component | α-Acylaminoacyl-hydrazides | nih.gov |
| Biginelli-like Reaction (3-component) | Aldehyde, β-Ketoester, Urea/Thiourea | Amine/Urea Component (as a hydrazine variation) | N-amino-dihydropyrimidinones | tcichemicals.com |
| GBB Reaction (3-component) | Aldehyde, Isocyanide, Aminoazine | Amine Component (as a variation) | Complex fused N-heterocycles | rug.nl |
Reactivity Pertaining to the 3-Methoxyphenyl (B12655295) Moiety
The aromatic ring of the molecule is subject to reactions typical of a substituted benzene (B151609), with its reactivity profile being significantly influenced by the substituents present.
Modulations of Electrophilic Aromatic Substitution by Methoxy (B1213986) Group
The phenyl ring possesses two electron-donating groups: the hydrazine moiety (-N(Me)NH₂) at position 1 and the methoxy group (-OCH₃) at position 3. Both groups are powerful activators for electrophilic aromatic substitution (SₑAr), making the ring significantly more nucleophilic than benzene itself. quora.combrainly.in
Methoxy Group (-OCH₃): This is a strong ortho-, para-director due to the resonance effect, where the oxygen's lone pairs delocalize into the ring, stabilizing the cationic Wheland intermediate formed during electrophilic attack. brainly.inlibretexts.org It directs incoming electrophiles to positions 2, 4, and 6.
Hydrazine Group (-N(Me)NH₂): This group is also a very strong activating ortho-, para-director for similar resonance-based reasons. It directs incoming electrophiles to positions 2, 6, and 4.
The combined effect of these two groups results in a highly activated aromatic system. The directing effects of both substituents are synergistic, strongly favoring substitution at positions 2, 4, and 6, which are ortho or para to both activating groups. Steric hindrance from the substituents may influence the ratio of the products, potentially favoring substitution at the less hindered position 4 or 6 over position 2.
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Substitution Positions | Reference |
|---|---|---|---|
| Nitration | NO₂⁺ | 2, 4, 6 | wikipedia.org |
| Halogenation | Br⁺, Cl⁺ | 2, 4, 6 | masterorganicchemistry.com |
| Sulfonation | SO₃ | 2, 4, 6 | lkouniv.ac.in |
| Friedel-Crafts Alkylation | R⁺ | 2, 4, 6 (Potential for polyalkylation due to high activation) | masterorganicchemistry.com |
| Friedel-Crafts Acylation | R-C=O⁺ | 2, 4, 6 | lkouniv.ac.in |
Aryl Coupling Reactions and C-H Functionalization
The 1-(3-methoxyphenyl) moiety can participate in modern synthetic transformations such as cross-coupling and C-H functionalization reactions.
Aryl Coupling Reactions: While palladium-catalyzed reactions are often used to form aryl hydrazines from aryl halides and hydrazine, nih.gov aryl hydrazines themselves can be used as coupling partners. For example, arylhydrazine hydrochlorides can undergo a palladium-catalyzed Heck-type coupling reaction with acrylates. mdpi.com In this process, the arylhydrazine serves as the source of the aryl group, which is transferred to the alkene. A proposed mechanism involves the in-situ generation of an arylpalladium intermediate from the arylhydrazine. During these reactions, a competing homo-coupling of the arylhydrazine to form a biaryl compound can also be observed. mdpi.com
C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. mdpi.com The high electron density of the 3-methoxyphenyl ring in this compound makes its C-H bonds susceptible to activation. Directed C-H functionalization, where one of the nitrogen atoms or the methoxy oxygen coordinates to a metal catalyst to direct reaction at a specific ortho C-H bond, is a plausible synthetic route for further elaboration of the molecule.
Oxidative and Reductive Transformations
The presence of the hydrazine moiety, a known reducing agent, and the aromatic ring susceptible to electronic effects, endows this compound with a rich redox chemistry.
The electrochemical oxidation of hydrazine and its derivatives is a complex process that is highly dependent on the electrode material, pH of the medium, and the nature of the substituents. For phenylhydrazine (B124118), a related compound, electrochemical studies have revealed an irreversible oxidation process. iosrjournals.org The oxidation of phenylhydrazine can be initiated by various means, including atmospheric oxygen in the presence of metal ions or through electrochemical decomposition on polarized carbon fibers. researchgate.net The process often involves multiple steps and intermediates.
The electro-oxidation of hydrazine itself has been shown to be a self-inhibiting reaction, where the unprotonated form (N₂H₄) is electro-active, while the protonated species (N₂H₅⁺) is not. ox.ac.ukresearchgate.net The oxidation releases protons, which then protonate incoming hydrazine molecules, thus inhibiting the reaction. ox.ac.uk This phenomenon is influenced by the pH and buffering capacity of the solution. ox.ac.uk
In the case of this compound, the presence of the electron-donating methoxy group at the meta position on the phenyl ring is expected to influence the oxidation potential. Generally, electron-donating groups facilitate oxidation by increasing the electron density at the reaction center. The oxidation of phenylhydrazine has been shown to proceed through intermediates such as superoxide (B77818) radicals, hydrogen peroxide, phenylhydrazyl radicals, phenyldiazene, and benzenediazonium (B1195382) ions. A plausible electro-oxidation mechanism for this compound would likely involve the initial formation of a radical cation, followed by further oxidation and rearrangement steps, ultimately leading to various products.
Recent research has focused on developing more efficient electrode materials to lower the overpotential required for phenylhydrazine oxidation. For instance, nanostructured cobalt-molybdenum (Co-Mo) alloy electrodes have demonstrated enhanced catalytic activity and stability for phenylhydrazine electro-oxidation in alkaline media compared to pure cobalt electrodes.
Table 1: Electrochemical Characteristics of Phenylhydrazine Oxidation
| Electrode Material | Medium | Key Observations | Reference |
| Glassy Carbon | Aqueous Buffer (pH 2.5-12.0) | Irreversible anodic peak; peak potential shifts with pH. | iosrjournals.org |
| Platinum Foil | Aqueous Buffer | Controlled potential electrolysis leads to the disappearance of the voltammetric peak over time. | iosrjournals.org |
| Co-Mo Alloy | Alkaline (1 M NaOH) | Lower peak potential and higher peak current density compared to pure Co. |
This table presents representative data for phenylhydrazine as a model for the expected behavior of this compound.
The reduction of hydrazine derivatives can lead to a variety of products depending on the reducing agent and reaction conditions. A common transformation is the reductive cleavage of the N-N bond. For instance, the reduction of substituted phenylhydrazines can be achieved through catalytic hydrogenation. A highly efficient and selective method for reducing halogenated nitroarenes to the corresponding anilines utilizes hydrazine hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This highlights the potential for the N-N bond in the hydrazine moiety to act as a reductant itself or be the site of reduction.
Another important reaction involving the reduction of related compounds is the transformation of azoarenes. A one-pot tandem approach has been developed for the synthesis of N-alkyl-N,N'-diarylhydrazines starting from azoarenes. rsc.org This process involves the reduction of the azoarene to a hydrazoarene, followed by reductive alkylation with an aldehyde. rsc.org This suggests that under controlled conditions, the hydrazine group can be preserved while other parts of the molecule are modified.
For this compound, controlled reduction could potentially target the N-N bond, leading to the formation of 3-methoxyaniline and methylamine. The choice of reducing agent and reaction parameters would be critical to achieve selectivity. For example, milder reducing agents might selectively reduce other functional groups in a more complex molecule containing the this compound moiety, while harsher conditions could lead to the cleavage of the N-N bond.
Table 2: Examples of Reduction Reactions of Hydrazine Derivatives and Related Compounds
| Substrate Type | Reducing System | Product(s) | Key Feature | Reference |
| Halogenated Nitroarenes | Hydrazine hydrate, Pd/C | Halogenated Anilines | Selective reduction of the nitro group. | organic-chemistry.org |
| Azoarenes | Hantzsch ester, Aldehyde | N-alkyl-N,N'-diarylhydrazines | Tandem reduction and reductive alkylation. | rsc.org |
| Phenylhydrazones | Not specified | 1,2-disubstituted hydrazines | Reduction of the C=N bond. | stackexchange.com |
This table provides examples of reduction reactions for compounds structurally related to this compound to illustrate potential reduction pathways.
Advanced Mechanistic Investigations via Isotopic Labeling and Kinetic Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a chemical transformation. wikipedia.org By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), chemists can gain insights into bond-forming and bond-breaking steps. wikipedia.org
A classic example of the application of isotopic labeling in reactions involving arylhydrazines is the Fischer indole synthesis. wikipedia.org This reaction, which converts a phenylhydrazine and a carbonyl compound into an indole, has been studied using isotopic labeling to confirm that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org Such studies provide definitive evidence for the proposed researchgate.netresearchgate.net-sigmatropic rearrangement at the core of the mechanism. wikipedia.org
Kinetic studies, which measure the rate of a reaction and how it is affected by changes in concentration, temperature, and catalysts, also provide crucial mechanistic information. For phenylhydrazine, kinetic spectrophotometric methods have been developed for its determination based on its catalytic or inhibitory effects on certain chemical reactions. researchgate.net The study of the reaction of phenylhydrazine with oxyhemoglobin revealed that substituents on the phenyl ring affect the reaction rate, with meta and para substitutions generally increasing the rate.
For this compound, isotopic labeling studies could be designed to probe the mechanism of its oxidation or its participation in reactions like the Fischer indole synthesis. For instance, labeling the methyl group with deuterium (B1214612) could help determine its fate during oxidative degradation. Similarly, kinetic studies could quantify the electronic effect of the meta-methoxy group on the rate of its reactions compared to unsubstituted or differently substituted phenylhydrazines. The kinetic isotope effect (KIE), where a reaction proceeds slower with a heavier isotope, could also be measured to identify the rate-determining step in its various transformations. researchgate.net
In Depth Computational and Theoretical Investigations of 1 3 Methoxyphenyl 1 Methylhydrazine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons in a molecule. brsnc.in In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.com
HOMO-LUMO Energy Gaps and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govirjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized. nih.gov
The energy of the HOMO-LUMO gap allows for the calculation of various reactivity descriptors. For instance, in a study on a triazine derivative, the HOMO-LUMO gap was found to be 4.4871 eV, indicating the chemical reactivity of the molecule. irjweb.com These descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity.
Table 1: Illustrative Reactivity Descriptors Calculated from HOMO-LUMO Energies This table presents a set of theoretical reactivity descriptors that can be calculated from the HOMO and LUMO energies. The values are hypothetical and serve as an example of the data that would be generated in a computational study.
| Descriptor | Formula | Example Value (eV) |
| HOMO Energy | EHOMO | -6.2967 |
| LUMO Energy | ELUMO | -1.8096 |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.4871 |
| Ionization Potential (I) | I ≈ -EHOMO | 6.2967 |
| Electron Affinity (A) | A ≈ -ELUMO | 1.8096 |
| Global Hardness (η) | η = (I - A) / 2 | 2.2436 |
| Global Softness (S) | S = 1 / (2η) | 0.2229 |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.0532 |
| Chemical Potential (μ) | μ = -χ | -4.0532 |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | 3.6601 |
Charge Distribution and Electrostatic Potential Surface Mapping
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red areas indicate negative electrostatic potential, corresponding to regions that are rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, indicating electron-poor regions prone to nucleophilic attack. uni-muenchen.de
For example, in a study of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide, the MEP surface was used to identify the reactive sites of the molecule. researchgate.net A similar analysis for 1-(3-Methoxyphenyl)-1-methylhydrazine would reveal the likely sites for protonation and other electrostatic interactions.
Conformational Landscape and Energetic Profiling
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers to their interconversion. researchgate.net
Torsional Barriers and Preferred Geometries
Torsional barriers refer to the energy required to rotate a part of a molecule around a chemical bond. The study of these barriers helps in understanding the flexibility of a molecule and the relative stability of its different conformers. Density Functional Theory (DFT) calculations are a common method for determining these barriers. rsc.org For instance, the torsional barriers of substituted biphenyls have been calculated to range from 7.4 to 44 kcal/mol. rsc.org A computational analysis of this compound would involve rotating the key single bonds to map out the potential energy surface and identify the most stable, low-energy geometries.
Table 2: Example Torsional Barriers for a Related Biphenyl (B1667301) Compound This table shows experimentally determined torsional barriers for a biphenyl derivative in different solvents, illustrating how such data would be presented.
| Solvent | Torsional Barrier (kcal/mol) |
| 1,1,2,2-tetrachloroethane-d2 | 16.1 |
| nitrobenzene-d5 | 15.6 |
| dimethyl sulfoxide-d6 | 13.4 |
Quantum Chemical Modeling of Reaction Pathways
Quantum chemical calculations can be employed to model the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates. By mapping the potential energy surface for a proposed reaction, it is possible to determine the activation energies and reaction enthalpies. This type of modeling is crucial for understanding the reactivity of a compound and predicting the products of a reaction. While specific reaction pathways for this compound have not been detailed in the provided search results, computational methods could be used to investigate reactions such as oxidation, reduction, or condensation.
Transition State Characterization and Activation Energy Calculations
No published studies were found that specifically detail the transition state characterization or activation energy calculations for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to map reaction pathways and identify the high-energy transition state structures, providing insight into reaction kinetics.
Simulation of Solvent Effects on Reaction Dynamics
There is no available research on the simulation of solvent effects on the reaction dynamics of this compound. These simulations, often employing implicit or explicit solvent models, are crucial for understanding how the surrounding medium influences reaction rates and mechanisms.
Computational Spectroscopy for Structural Insights
Specific computational spectroscopic studies for this compound are not present in the reviewed literature. Such analyses are fundamental for correlating theoretical structures with experimental spectroscopic data.
Prediction of Vibrational Frequencies and NMR Chemical Shifts
No dedicated studies predicting the vibrational frequencies (Infrared and Raman spectra) or Nuclear Magnetic Resonance (NMR) chemical shifts for this compound were identified. These predictions are typically achieved using methods like DFT and are invaluable for interpreting experimental spectra.
Elucidation of Electronic Transitions
Research detailing the elucidation of electronic transitions, which would provide information on the UV-Visible absorption properties of this compound through methods like Time-Dependent DFT (TD-DFT), was not found.
Strategic Role of 1 3 Methoxyphenyl 1 Methylhydrazine As a Precursor and Reagent in Advanced Organic Synthesis
Building Block for Nitrogen Heterocycles Beyond Pyrazoles
While its role in pyrazole (B372694) synthesis is significant, 1-(3-methoxyphenyl)-1-methylhydrazine is also a key starting material for other important classes of nitrogen heterocycles, such as indoles and quinolines. Furthermore, its derivatives are instrumental in forming complex polycyclic systems.
Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic and widely used method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A mdpi.commdpi.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849), yields the final indole product. byjus.com this compound can serve as the substituted phenylhydrazine precursor in this reaction. The presence of the methoxy (B1213986) group on the phenyl ring can influence the regioselectivity of the cyclization. Generally, electron-donating groups on the benzene (B151609) ring of the phenylhydrazine can accelerate the reaction. uwindsor.ca For substituents meta to the hydrazine (B178648) group, like the methoxy group in this compound, the cyclization can lead to a mixture of indole isomers. uwindsor.ca The reaction can be catalyzed by various Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like ZnCl₂). wikipedia.orgmdpi.com
Quinoline (B57606) Synthesis: Although direct synthesis of quinolines from this compound is less common, derivatives of arylhydrazines can be involved in multi-component reactions to form quinoline scaffolds. For instance, some quinoline synthesis methods, such as the Combes, Doebner-von Miller, and Skraup syntheses, utilize anilines or related aromatic amines as starting materials. iipseries.org While not a direct application, the structural motif of this compound is related to precursors used in these classical methods. Modern variations, including three-component reactions catalyzed by Lewis acids like FeCl₃ or Yb(OTf)₃, can produce highly substituted quinolines from anilines, aldehydes, and alkynes. scielo.br
Table 1: Key Reactions for Indole and Quinoline Synthesis
| Reaction Name | Precursors | Catalyst/Conditions | Product |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Indole |
| Combes Quinoline Synthesis | Aniline (B41778), β-Diketone | Acid | Quinoline |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid, Oxidizing Agent | Quinoline |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid | Oxidizing Agent | Quinoline |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Ketone with α-methylene group | Acid or Base | Quinoline |
The hydrazine functionality in this compound and its derivatives is pivotal for constructing more complex polycyclic systems. Derivatives such as tosylhydrazones can be used to generate carbenes or carbenoids, which are highly reactive intermediates capable of undergoing intramolecular C-H insertion reactions to form bridged rings. beilstein-journals.org These reactions can be promoted either thermally or through metal catalysis.
Recent advancements have demonstrated the use of hydrazone derivatives in photocatalytic radical cascade reactions to synthesize fused polycyclic compounds. rsc.org These methods offer mild reaction conditions and broad substrate applicability. Carbene cascade reactions starting from alkynyl diazoesters, which can be synthesized from cyclic ketones, also provide a pathway to functionalized bridged bicyclic systems. The development of these strategies allows for the rapid assembly of complex molecular scaffolds found in numerous natural products. beilstein-journals.org
Chiral Derivatization and Asymmetric Synthesis Applications
The potential for creating chiral derivatives from this compound opens avenues for its use in asymmetric synthesis, a critical area in modern drug discovery and materials science.
While specific examples of chiral ligands and auxiliaries derived directly from this compound are not extensively documented in readily available literature, the structural framework is amenable to such modifications. Chiral auxiliaries are compounds that can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The hydrazine moiety offers a handle for attaching chiral groups. Similarly, the aromatic ring can be functionalized to create bidentate or polydentate ligands that can coordinate with metal centers. The development of such chiral ligands is crucial for enantioselective catalysis.
The use of chiral catalysts or auxiliaries derived from structures related to this compound can facilitate diastereoselective and enantioselective transformations. For instance, in reactions forming bridged polycyclic systems, the choice of a chiral catalyst can favor the formation of one enantiomer over the other. Doyle and coworkers have shown that rhodium catalysts can control the stereochemical outcome of C-H insertion reactions involving diazoacetamides, leading to the formation of specific lactam isomers. beilstein-journals.org The strategic placement of substituents on the arylhydrazine precursor can influence the conformation of reaction intermediates, thereby directing the stereochemical course of the reaction.
Development of Novel Reagent Systems
The reactivity of the hydrazine group makes this compound a candidate for the development of new reagent systems. Hydrazone derivatives, for example, are key components in reactions like the Shapiro reaction and the Bamford-Stevens reaction, which are used to convert ketones into alkenes. By modifying the structure of the arylhydrazine, the reactivity and selectivity of these reagent systems can be tuned.
Furthermore, the compound can be a precursor for generating reactive intermediates under specific conditions. For example, oxidation of hydrazines can lead to the formation of diazenes, which are useful in various synthetic transformations. The combination of the hydrazine functionality with the electronic properties of the methoxy-substituted ring offers possibilities for designing novel reagents with unique reactivity profiles for applications in modern organic synthesis.
Precursors for Reactive Intermediates in Organic Transformations
This compound serves as a key starting material for the generation of highly reactive intermediates, which are transient species that are not typically isolated but play a crucial role in the progression of a chemical reaction. These intermediates are subsequently trapped in situ to form a variety of important organic molecules.
The most prominent application of this compound is as a precursor to substituted phenylhydrazones, which are the cornerstone intermediates of the Fischer indole synthesis. nih.govacs.orgwikipedia.orgthermofisher.com This classic reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or a ketone, to produce an indole ring system. nih.govacs.orgthermofisher.commdpi.com The indole scaffold is a privileged structure found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov
The reaction of this compound with a carbonyl compound first yields the corresponding N-methyl-N-(3-methoxyphenyl)hydrazone. This intermediate, upon treatment with an acid catalyst such as hydrochloric acid, sulfuric acid, or a Lewis acid, undergoes a nih.govnih.gov-sigmatropic rearrangement to form a new carbon-carbon bond, which is a key step in the formation of the indole ring. nih.govthermofisher.com The presence of the electron-donating methoxy group on the phenyl ring can influence the regioselectivity of the cyclization process. nih.gov Specifically, the methoxy group can direct the cyclization to one of the ortho positions, although in some cases, this can lead to the formation of "abnormal" products where cyclization occurs at an unexpected position. nih.gov Furthermore, the N-methyl group can sometimes hinder the reaction, potentially leading to lower yields compared to the corresponding N-unsubstituted hydrazones. nih.gov
Beyond its role in the Fischer indole synthesis, there is emerging research into the use of aryl hydrazines as precursors for other reactive intermediates, such as aryl radicals. Phenylhydrazines can undergo oxidation to generate aryl radicals, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgnih.gov For instance, the reaction of aryl hydrazines with catalytic iodine in the presence of air has been shown to generate aryl radicals that can be trapped by various substrates. nih.gov While specific examples detailing the use of this compound in this context are not yet widely reported, the general principle suggests a potential avenue for its application in generating 3-methoxyphenyl (B12655295) radicals for arylation reactions.
Another potential reactive intermediate that could be generated from this compound is a diazenium (B1233697) ion. N,N-disubstituted hydrazines can be oxidized to form these electrophilic species, which can then react with a variety of nucleophiles. This reactivity opens up possibilities for the use of this compound in the synthesis of a broader range of nitrogen-containing compounds beyond indoles.
The following table summarizes the key reactive intermediates derived from this compound and their subsequent applications.
| Precursor | Reactive Intermediate | Transformation | Product Class |
| This compound | N-methyl-N-(3-methoxyphenyl)hydrazone | Fischer Indole Synthesis | Substituted Indoles |
| This compound | 3-Methoxyphenyl radical (potential) | Radical Arylation | Arylated Compounds |
| This compound | N-methyl-N-(3-methoxyphenyl)diazenium ion (potential) | Nucleophilic Addition | Nitrogen-containing compounds |
Catalytic Roles in Specific Chemical Reactions
While the primary role of this compound is as a stoichiometric reagent and precursor, the broader class of substituted hydrazines has been explored for potential catalytic applications. Although direct catalytic use of this compound is not extensively documented, related compounds and their derivatives have shown promise in certain catalytic cycles.
One area of interest is the development of metal complexes with hydrazine-derived ligands for catalysis. researchgate.net The nitrogen atoms in the hydrazine moiety can coordinate to metal centers, and the electronic and steric properties of the substituents on the hydrazine can be tuned to influence the catalytic activity of the resulting complex. While no specific examples utilizing this compound as a ligand in a catalytic system have been prominently reported, this remains a viable area for future research.
More directly related to the reactivity of the hydrazine itself, some studies have explored the catalytic role of hydrazines in certain transformations. For example, the catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols to synthesize arylhydrazones has been reported. organic-chemistry.org This reaction, often catalyzed by transition metal complexes, generates the key intermediate for the Fischer indole synthesis in a more atom-economical manner. organic-chemistry.org While the arylhydrazine is a reactant in this process, its participation in the catalytic cycle highlights the potential for developing systems where a hydrazine derivative could play a more direct catalytic role.
Furthermore, the ability of phenylhydrazines to act as initiators in radical reactions suggests a potential, albeit non-traditional, catalytic role. mdpi.com In a base-promoted homolytic aromatic substitution (BHAS) mechanism, phenylhydrazine can initiate a radical chain reaction for the arylation of unactivated arenes. mdpi.com A catalytic amount of the hydrazine, in principle, could be used to initiate the chain process, although this typically requires a stoichiometric base.
The exploration of this compound and its derivatives in catalysis is an area that warrants further investigation. The following table outlines potential, though not yet fully realized, catalytic roles for this class of compounds.
| Catalytic Role | Reaction Type | Potential Application |
| Ligand for Metal Catalysts | Various Cross-Coupling Reactions | Synthesis of complex organic molecules |
| Initiator of Radical Reactions | Radical Arylation | C-H functionalization of arenes |
Structure Reactivity Relationship Studies of 1 3 Methoxyphenyl 1 Methylhydrazine and Its Derivatives
Impact of Substituent Effects on Reaction Outcomes
Substituents on both the aromatic ring and the hydrazine (B178648) nitrogen atoms play a critical role in modulating the molecule's reactivity. These effects can be broadly categorized into electronic and steric influences.
The substitution pattern on the phenyl ring of an arylhydrazine significantly alters its chemical properties. The methoxy (B1213986) group (-OCH3) on 1-(3-Methoxyphenyl)-1-methylhydrazine is an electron-donating group (EDG) through resonance and an electron-withdrawing group (EWG) through induction. Its position on the aromatic ring determines the net electronic effect on the hydrazine moiety.
Steric hindrance is another crucial factor. Bulky substituents near the reaction center can impede the approach of reagents, thereby slowing down the reaction rate. researchgate.net For instance, in electrophilic aromatic substitution, bulky alkyl groups can hinder substitution at the ortho position. researchgate.net In the case of this compound, the methoxy and methyl groups are relatively small, but their interaction with substituents on a reaction partner could still influence the regioselectivity and stereochemistry of a reaction.
Table 1: Influence of Aromatic Substituents on Reactivity
| Substituent Type | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Electron-Donating (e.g., -OCH3, -CH3) | ortho, para | Increases electron density on the ring. | Activates the ring towards electrophilic attack; can increase the nucleophilicity of the hydrazine moiety. |
| meta | Directs incoming groups to ortho/para positions relative to itself. | Can have a mixed activating/deactivating effect depending on the reaction. | |
| Electron-Withdrawing (e.g., -NO2, -CF3) | ortho, para | Decreases electron density on the ring. | Deactivates the ring towards electrophilic attack; decreases the nucleophilicity of the hydrazine moiety. |
| meta | Directs incoming groups to the meta position relative to itself. | Strongly deactivates the ring. |
This table provides a generalized summary of substituent effects in aromatic systems.
The presence and nature of alkyl groups on the hydrazine nitrogens have a profound effect on reactivity. The methyl group in this compound influences its nucleophilicity. Studies on the nucleophilic reactivities of various hydrazines have shown that methyl groups can have opposing effects depending on which nitrogen they are attached to. nih.govresearchgate.net
Specifically, methyl groups on the α-nitrogen (the nitrogen attached to the phenyl ring) increase its reactivity. nih.govresearchgate.net Conversely, alkylation at the β-nitrogen tends to decrease the nucleophilicity of that nitrogen. nih.govresearchgate.net This is attributed to the electron-donating nature of the alkyl group, which increases the electron density on the nitrogen it is bonded to. In the case of 1,1-disubstituted hydrazines like this compound, the methyl group enhances the nucleophilicity of the N1 nitrogen.
The size of the alkyl group can also introduce steric effects. While a methyl group is relatively small, larger alkyl groups can sterically hinder the approach of electrophiles to the nitrogen atom, potentially overriding the electronic activation. The synthesis of various alkyl aliphatic hydrazines has demonstrated that the length of the alkyl chain can influence the physical and chemical properties of the resulting compounds. mdpi.com
Table 2: Effect of Alkyl Substitution on Hydrazine Nucleophilicity
| Substitution Pattern | Example Compound | General Effect on Nucleophilicity |
|---|---|---|
| Unsubstituted | Hydrazine | Baseline reactivity. |
| Mono-alkyl | Methylhydrazine | Increased nucleophilicity compared to hydrazine. |
| 1,1-Dialkyl | 1,1-Dimethylhydrazine | Further increase in nucleophilicity at the substituted nitrogen. |
This table is based on general principles of hydrazine chemistry. nih.govresearchgate.net
Comparative Analysis with Diverse Hydrazine Analogues
To better understand the reactivity of this compound, it is useful to compare it with other classes of hydrazines, such as phenylhydrazine (B124118) and simple alkylhydrazines.
The fundamental reactivity of hydrazines stems from the nucleophilic character of the nitrogen atoms. Both aryl- and alkylhydrazines participate in a wide range of reactions, including condensation with carbonyl compounds to form hydrazones and reduction of various functional groups.
A key point of comparison is nucleophilicity. Research indicates that despite differences in solvent, the relative reactivities of variously substituted amines and hydrazines remain quite similar. nih.govresearchgate.net Interestingly, studies have shown that hydrazine itself has a reactivity comparable to methylamine. acs.org This suggests that the replacement of a hydrogen atom in ammonia (B1221849) with an amino group does not necessarily lead to a significant increase in nucleophilicity, a phenomenon sometimes referred to as the alpha effect, which does not appear to be a significant factor for hydrazines in these contexts. nih.govresearchgate.netacs.org
The primary divergence between this compound and a simple alkylhydrazine lies in the electronic influence of the aryl group. The methoxyphenyl group, being an aromatic system, can delocalize the lone pair of electrons on the adjacent nitrogen, which generally reduces its nucleophilicity compared to a simple alkylhydrazine where the alkyl group is purely electron-donating. However, the presence of the electron-donating methoxy group can partially mitigate this effect.
In contrast to phenylhydrazine, which has a free NH group on the α-nitrogen, this compound is a 1,1-disubstituted hydrazine. This structural difference prevents it from participating in reactions that require two hydrogens on the same nitrogen, such as the Fischer indole (B1671886) synthesis in its classical form.
The arrangement of substituents on the hydrazine core, known as regioisomerism, has a significant impact on the synthetic applications of the molecule. The two primary regioisomers for a disubstituted hydrazine are 1,1-disubstituted and 1,2-disubstituted.
This compound is a 1,1-disubstituted hydrazine. In this configuration, the N1 nitrogen is tertiary, while the N2 nitrogen is primary. This makes the N2 nitrogen the primary site for reactions like acylation and condensation, as the N1 nitrogen lacks a proton for elimination in many reaction mechanisms. The single, unsubstituted -NH2 group can be advantageous for achieving regioselective reactions.
In contrast, a 1,2-disubstituted isomer, such as 1-(3-Methoxyphenyl)-2-methylhydrazine, would have two secondary amine groups. Both nitrogens would be nucleophilic, potentially leading to mixtures of products in reactions where both nitrogens can react. The synthetic utility of 1,2-disubstituted hydrazines often relies on exploiting the subtle differences in the electronic and steric environments of the two nitrogen atoms to achieve selectivity.
The choice of regioisomer is therefore critical in synthetic design. For applications requiring a single reactive -NH2 site on a substituted hydrazine, a 1,1-disubstituted structure like this compound is often preferred.
Quantitative Structure-Reactivity Relationships (QSAR) in Hydrazine Chemistry (excluding biological activity)
Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity. While much of the QSAR research on hydrazines has been directed towards biological activity, the principles and descriptors used are also applicable to understanding chemical reactivity. jppres.comrsc.org
A QSAR study in chemical reactivity would aim to correlate reaction rates or equilibrium constants with structural parameters. These parameters, or descriptors, quantify the electronic, steric, and hydrophobic properties of the molecule. For a series of substituted hydrazines, a QSAR model could predict their nucleophilicity or their rate of reaction in a particular transformation.
For example, a study on the fragmentation of nitrobenzyl carbamates, which involves a hydroxylamine (B1172632) intermediate structurally related to hydrazines, successfully used Hammett constants (σ) to correlate reaction rates with the electronic effects of substituents on the aromatic ring. rsc.org The resulting equation, log(Mt1/2) = 0.57σ + 1.30, demonstrated that electron-donating substituents accelerated the reaction. rsc.org
Similarly, a QSAR model for the reactivity of this compound and its derivatives could be developed by systematically varying substituents on the phenyl ring and measuring their impact on a specific reaction. The model would likely include descriptors such as:
Electronic Descriptors: Hammett constants (σ), calculated dipole moments, and orbital energies (HOMO/LUMO). cqvip.com
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals radii. jppres.com
Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.
Table 3: Common Descriptors in QSAR Studies for Chemical Reactivity
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent on an aromatic ring. |
| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies; related to nucleophilicity/electrophilicity. | |
| Steric | Molar Refractivity (MR) | Molar volume of a substituent, related to its bulk. |
| Taft Steric Parameter (Es) | Quantifies the steric effect of a substituent. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity. |
Developing such a QSAR model would enable the prediction of reactivity for novel hydrazine derivatives, facilitating the rational design of molecules for specific synthetic applications.
Emerging Research Frontiers and Methodological Innovations
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. The integration of these technologies in the synthesis and application of hydrazine (B178648) derivatives is a burgeoning area of research.
While specific studies on the flow synthesis of 1-(3-Methoxyphenyl)-1-methylhydrazine are not yet prominent in the literature, the continuous flow synthesis of substituted phenylhydrazines has been successfully demonstrated. patsnap.comjustia.comresearchgate.net These processes often involve the diazotization of an aniline (B41778) precursor, followed by reduction and salt formation, all carried out in an integrated reactor system. justia.com Such a setup significantly reduces reaction times and improves safety, particularly when handling potentially unstable intermediates. justia.com For instance, a continuous flow process for the synthesis of various phenylhydrazine (B124118) salts has been developed, showcasing the potential for rapid and efficient production. patsnap.comjustia.com
The application of flow chemistry to reactions involving hydrazine derivatives, such as the Fischer indole (B1671886) synthesis, has also been reported, highlighting the ability to overcome challenges associated with batch methods like low conversion rates and long reaction times. researchgate.net Given the structural similarities, it is conceivable that a continuous flow process for the synthesis of this compound could be developed, starting from 3-methoxyaniline. This would likely involve a multi-step sequence, potentially including N-methylation, that could be streamlined in a continuous flow reactor. Furthermore, the use of automated synthesis platforms could enable the rapid optimization of reaction conditions and the exploration of a wider range of derivatives.
Photoredox Catalysis and Electrosynthesis Applications for Hydrazines
Photoredox catalysis and electrosynthesis have emerged as powerful tools for green chemistry, enabling novel transformations under mild conditions. Hydrazines, with their inherent redox activity, are particularly well-suited for exploration within these fields.
Photoredox Catalysis: Visible-light photoredox catalysis has been successfully employed in reactions involving various hydrazine derivatives. For example, a photoredox-catalyzed three-component reaction of thianthrenium salts, hydrazines, and a sulfur dioxide source has been developed to access arenesulfonohydrazides. rsc.org This method demonstrates broad substrate scope and excellent functional group compatibility under mild, visible-light irradiation. rsc.org Additionally, direct C(sp²)–H amination of aryl aldehyde-derived hydrazones has been achieved using visible light-promoted photoredox catalysis. researchgate.net
Arylhydrazines have also been utilized as aryl sources in the C3-arylation of quinoxalinones under photocatalytic, metal- and oxidant-free conditions. mdpi.com This highlights the potential of the aryl moiety of compounds like this compound to participate in photoredox-mediated C-C bond-forming reactions. The methoxy (B1213986) substituent on the phenyl ring could influence the electronic properties and, consequently, the reactivity in such transformations.
Electrosynthesis: Electrosynthesis offers a reagent-free method for oxidation and reduction, making it an attractive approach for reactions involving hydrazines. The electrochemical generation of radicals from hydrazine derivatives can be applied to the synthesis and functionalization of various nitrogen- and sulfur-containing heterocycles. rsc.org While specific electrosynthetic applications of this compound are yet to be detailed, the general principles suggest its potential use in electrochemical transformations. For instance, the hydrazine moiety could undergo electrochemical oxidation to generate reactive intermediates for subsequent coupling reactions. The development of electrosynthetic methods for the formation of N-N bonds or for the functionalization of the aromatic ring represents a promising area for future research.
Advanced Characterization Techniques for Mechanistic Proof (without specific data)
A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the design of new transformations. Advanced characterization techniques play a pivotal role in elucidating the intricate details of reaction pathways involving hydrazine derivatives.
Spectroscopic methods are fundamental to this endeavor. Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. For complex reaction mixtures, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for structural elucidation of novel compounds and intermediates. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), allows for the detection of transient species and the characterization of reaction products. techbriefs.com
For photo-induced processes, ultrafast transient absorption spectroscopy can be used to study the dynamics of excited states and the formation of radical intermediates on femtosecond to microsecond timescales. rsc.org In the context of electrosynthesis, cyclic voltammetry provides key information on the redox potentials of the species involved, offering insights into the feasibility of proposed electron transfer steps. Spectroelectrochemistry, which combines spectroscopic and electrochemical measurements, allows for the characterization of species generated at the electrode surface.
The study of hydrazine decomposition and reactivity often involves the identification of complex product mixtures, where spectroscopic analysis is key to proposing plausible mechanisms. dtic.mil The application of these advanced techniques to reactions involving this compound would be instrumental in understanding its reactivity profile and in developing novel, highly selective transformations.
Computational Design of Novel Hydrazine-Based Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and reactivity of molecules like this compound. acs.orgrsc.orgepstem.net
DFT calculations can be used to determine key properties such as bond dissociation energies, ionization potentials, and electron affinities, which are crucial for understanding the reactivity of the hydrazine moiety. For instance, computational studies on the adsorption of hydrazine on metal surfaces have provided insights into its behavior in catalytic processes. acs.orgrsc.org Similarly, DFT can be used to model the transition states of potential reactions involving this compound, allowing for the prediction of reaction barriers and the most likely reaction pathways. epstem.net
The substituent effects of the methoxy and methyl groups on the electronic properties and reactivity of the molecule can be systematically investigated using computational methods. rsc.org This knowledge can then be leveraged to design novel reactions where this compound acts as a key building block. For example, by understanding the stability of potential radical or ionic intermediates derived from this compound, new photoredox or electrochemical reactions could be designed. Furthermore, computational screening of potential catalysts and reaction partners can accelerate the discovery of new synthetic methodologies. The synergy between computational prediction and experimental validation is a powerful strategy for advancing the chemistry of hydrazine derivatives.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-1-methylhydrazine, and how do reaction conditions influence yield?
Answer: Synthesis typically involves multi-step reactions with precise control of temperature, pH, and reagent selection. For hydrazine derivatives, substitution reactions using halides or alkylating agents (e.g., methyl iodide) are common. For example, hydrazine hydrate can act as a nucleophile in substitution reactions under acidic or basic conditions. Reaction yields are highly sensitive to pH (optimal range: 6–8) and temperature (typically 60–80°C). Side reactions, such as over-alkylation or oxidation, can be minimized by using inert atmospheres and stoichiometric control .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
Answer:
- ¹H NMR : The methoxy (-OCH₃) group resonates as a singlet at ~3.8 ppm. The methyl group on the hydrazine moiety appears as a singlet at ~2.3 ppm. Aromatic protons from the 3-methoxyphenyl ring show splitting patterns consistent with substitution (e.g., doublets at 6.7–7.2 ppm).
- IR : Stretching vibrations for N-H (3200–3350 cm⁻¹), C-N (1250–1350 cm⁻¹), and the methoxy C-O (1020–1100 cm⁻¹) confirm functional groups .
Q. What are the known biological activities or toxicological profiles of structurally related hydrazine derivatives?
Answer: Hydrazine derivatives exhibit diverse bioactivities, including enzyme inhibition (e.g., monoamine oxidase) and potential carcinogenicity. For instance, 1,2-dimethylhydrazine is a known alkylating agent that modifies nucleic acids, as demonstrated in rodent studies (e.g., 14CO₂ exhalation post-administration). Toxicity correlates with metabolic activation to reactive intermediates, necessitating strict handling protocols .
Advanced Research Questions
Q. What methodologies address data contradictions in the reactivity of this compound under varying conditions?
Answer: Contradictions in reactivity (e.g., unexpected oxidation or substitution products) can arise from solvent polarity, trace metal impurities, or competing reaction pathways. To resolve these:
- Perform kinetic studies under controlled conditions (e.g., using deuterated solvents).
- Use LC-MS or GC-MS to identify side products.
- Validate reproducibility across multiple batches and laboratories .
Q. How can computational chemistry predict the electronic properties and reaction pathways of this compound?
Answer: Density Functional Theory (DFT) calculations can model:
- Electron distribution : The methoxy group’s electron-donating effect stabilizes the aromatic ring, influencing nucleophilic attack sites.
- Reaction pathways : Transition states for oxidation (e.g., methyl group → carbonyl) or reduction (nitro → amino) can be simulated using software like Gaussian or ORCA. InChI and SMILES strings (e.g., from PubChem) enable precise molecular input .
Q. What strategies mitigate hazards when handling this compound in laboratory settings?
Answer:
- Safety protocols : Use fume hoods, PPE (gloves, goggles), and avoid direct skin contact (GHS Category 2 skin/eye irritation).
- Storage : Store in airtight containers under nitrogen to prevent oxidation.
- Waste disposal : Neutralize with dilute acid (e.g., 1M HCl) before disposal to reduce reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
